molecular formula C19H37NO6 B584076 Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside CAS No. 152914-68-6

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside

Cat. No. B584076
CAS RN: 152914-68-6
M. Wt: 375.506
InChI Key: YVUVVLZNFPKUFE-FVVUREQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is a powerful yet versatile compound found in many biomedical applications . It is particularly used as a surfactant for protein extraction and purification .


Molecular Structure Analysis

The molecular formula of Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is C19H37NO6 . Its average mass is 375.500 Da .

Scientific Research Applications

Antioxidant and Antitumor Applications

Research on saponins, a class of glycosides, has shown that acacic acid-type saponins (AATS), which are complex glycosides with a common aglycon unit, possess significant cytotoxic, antitumor, immunomodulatory, antimutagenic, and apoptosis-inducing properties. These effects are attributed to their acylation and esterification patterns, making them potential candidates for antitumor agents from the Fabaceae family (Lacaille-Dubois et al., 2011).

Therapeutic Uses in Psychiatry

N-acetylcysteine (NAC), a cysteine pro-drug and glutathione precursor, has been explored for its protective effects against insulin resistance and early stages of type-2 diabetes. The therapeutic and clinical applications of NAC, including its antioxidant, anti-inflammatory, and anti-apoptotic properties, suggest a broader utility in managing conditions that involve oxidative stress and inflammation (Lasram et al., 2015).

Biotechnological and Industrial Applications

Cyclodextrins, cyclic oligosaccharides, demonstrate a wide range of utilities in pharmaceuticals, drug delivery systems, and other industries due to their ability to form host–guest type inclusion complexes. These compounds, through inclusion complexation, can significantly alter the physical and chemical properties of molecules, presenting solutions to scientific and industrial challenges (Sharma & Baldi, 2016).

Metabolic Insights

Studies on metabolic shifts in cancer have identified alternatives to glucose for fueling cancer cells, highlighting the role of glutamine and acetate. These findings underscore the metabolic plasticity of tumor cells and open avenues for targeted treatments based on metabolic modulation (Corbet & Féron, 2015).

Chemical Modifications and Biological Activities of D-Glucans

Chemical modifications of D-glucans, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, have been shown to enhance their solubility and biological activities. These activities include anticoagulant, antitumor, antioxidant, and antiviral effects, indicating the potential of chemically modified glucans in biotechnological applications (Kagimura et al., 2015).

Safety and Hazards

The safety data sheet for Undecyl 2-acetamido-2-deoxy-B-D-glucopyranoside is available online . It is recommended to use this compound only for R&D purposes and not for medicinal or household use .

properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-undecoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO6/c1-3-4-5-6-7-8-9-10-11-12-25-19-16(20-14(2)22)18(24)17(23)15(13-21)26-19/h15-19,21,23-24H,3-13H2,1-2H3,(H,20,22)/t15-,16-,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUVVLZNFPKUFE-FVVUREQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.